6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(Morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is an intricate compound with a distinct structure featuring functional groups such as morpholine, sulfonyl, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile involves multi-step reactions. It usually starts with the preparation of the octahydropyrrolo[2,3-c]pyrrole core, followed by the functionalization of the pyridine ring and attachment of the morpholine-sulfonyl group. Conditions such as temperature, pH, and choice of solvents play a crucial role in the efficiency and yield of each step.
Industrial Production Methods
For industrial scale, the process would emphasize cost-efficiency, scalability, and minimization of byproducts. Optimizations may include the use of continuous flow reactors, alternative catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the pyrrolidine moiety.
Reduction: Reduction reactions might target the pyridine ring or sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions, especially on the morpholine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents, strong bases like sodium hydroxide.
Major Products
Depending on the reaction, products may include oxidized or reduced derivatives, substituted compounds, and potential ring-opened forms.
Scientific Research Applications
Chemistry
In organic synthesis, the compound can serve as a versatile intermediate for the preparation of more complex molecules, especially in heterocyclic chemistry.
Biology
Potentially, it could be explored for its bioactive properties, given the presence of the pyridine ring which is a common pharmacophore in drug design.
Medicine
Investigations might focus on its activity as an enzyme inhibitor, receptor ligand, or antimicrobial agent, given its multifaceted functional groups.
Industry
The compound's unique structure could see applications in material science for developing novel polymers or as a ligand in coordination chemistry.
Mechanism of Action
The compound's effects are likely mediated through interactions with biological targets such as enzymes or receptors. The morpholine-sulfonyl group might enhance its binding affinity or selectivity. Molecular pathways would depend on the specific biological context but could involve inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Unique Characteristics
The presence of the morpholine-4-sulfonyl group distinguishes it from simpler pyrrolopyridine derivatives, potentially enhancing its biological activity and selectivity.
List of Similar Compounds
Pyridine-3-carbonitrile: Shares the pyridine core but lacks the complex substitution.
Octahydropyrrolo[2,3-c]pyrrole: Lacks the morpholine-sulfonyl group, reducing potential bioactivity.
Morpholine derivatives: While containing the morpholine group, they miss the pyridine or pyrrolopyridine cores.
Properties
IUPAC Name |
6-(1-morpholin-4-ylsulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c17-9-13-1-2-16(18-10-13)19-11-14-3-4-21(15(14)12-19)25(22,23)20-5-7-24-8-6-20/h1-2,10,14-15H,3-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPEQIBYIWNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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